Racefenicol

Übersicht

Beschreibung

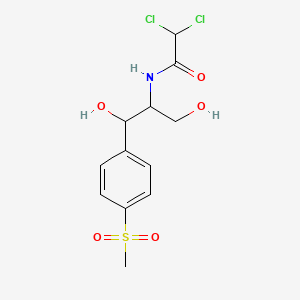

Racephenicol ist ein synthetisches Antibiotikum, das zur Klasse der Amphenicol-Antibiotika gehört. Es ist strukturell verwandt mit Chloramphenicol und Thiamphenicol und bekannt für seine breite antibakterielle Wirksamkeit. Racephenicol wird hauptsächlich in der Veterinärmedizin eingesetzt, insbesondere zur Behandlung von Infektionen bei Geflügel und Nutztieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Racephenicol wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Chlorierung von Acetamid, um 2,2-Dichloracetanid zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit (1R,2R)-2-Hydroxy-1-(Hydroxymethyl)-2-[4-(Methylsulfonyl)phenyl]ethanol umgesetzt, um Racephenicol zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von Racephenicol umfasst eine großtechnische chemische Synthese unter Verwendung der gleichen grundlegenden Schritte wie die Laborsynthese. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen die Einhaltung der pharmazeutischen Standards des Endprodukts sicherstellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

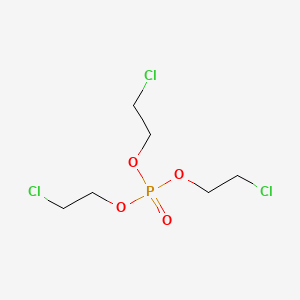

Racephenicol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Racephenicol kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Nitrogruppe in Racephenicol kann zu einem Amin reduziert werden.

Substitution: Halogenatome in Racephenicol können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Racephenicol, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Racephenicol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktionen von Amphenicol-Antibiotika verwendet.

Biologie: In Studien zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.

Medizin: Untersucht auf seine potenzielle Verwendung zur Behandlung bakterieller Infektionen beim Menschen, obwohl seine Hauptanwendung in der Veterinärmedizin bleibt.

Industrie: Verwendet in der Formulierung von Tierarzneimitteln und als Futtermittelzusatz zur Vorbeugung von Infektionen bei Nutztieren

Wirkmechanismus

Racephenicol übt seine antibakterielle Wirkung durch Hemmung der Proteinsynthese in Bakterien aus. Es bindet an die 50S-ribosomale Untereinheit und verhindert den Transfer von Aminosäuren an die wachsende Peptidkette. Diese Hemmung der Peptidyltransferase-Aktivität stoppt letztendlich das bakterielle Wachstum und die Replikation .

Wirkmechanismus

Racephenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the transfer of amino acids to the growing peptide chain. This inhibition of peptidyl transferase activity ultimately halts bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Racephenicol ähnelt anderen Amphenicol-Antibiotika wie Chloramphenicol und Thiamphenicol. Es hat einige einzigartige Eigenschaften:

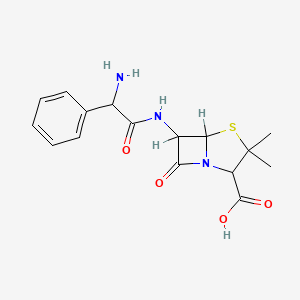

Chloramphenicol: Bekannt für seine breite Wirksamkeit, aber mit schweren Nebenwirkungen wie aplastischer Anämie verbunden.

Thiamphenicol: Ähnlich wie Chloramphenicol, aber mit einem besseren Sicherheitsprofil und einem geringeren Risiko, aplastische Anämie zu verursachen.

Racephenicol: Bietet ein Gleichgewicht zwischen Wirksamkeit und Sicherheit, wodurch es für die Veterinärmedizin geeignet ist.

Liste ähnlicher Verbindungen

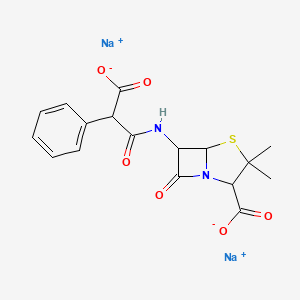

- Chloramphenicol

- Thiamphenicol

- Florfenicol

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860157 | |

| Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15318-45-3, 7780-07-6 | |

| Record name | thiamphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)

![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)

![7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B10775428.png)

![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate;hydrate](/img/structure/B10775434.png)

![[(1S,2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775440.png)

![[(1S,3S,4S,7S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775460.png)